1,3-Dioxoisoindolin-2-yl picolinate
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Overview
Description
1,3-Dioxoisoindolin-2-yl picolinate is a compound that belongs to the class of isoindoline derivatives These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl picolinate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Another method involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent. The reaction is brought to reflux overnight, yielding the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl picolinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl picolinate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl picolinate involves its interaction with specific molecular targets and pathways. The distinctive structural features of isoindoline-1,3-diones play a significant role in their biological activity and their ability to interact with different biological targets . These interactions can lead to various biological effects, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 1,3-Dioxoisoindolin-2-yl picolinate include:
N-isoindoline-1,3-diones: These compounds share a similar isoindoline nucleus and carbonyl groups at positions 1 and 3.
Phthalimides: These compounds have a similar structure and are used in various applications, including pharmaceuticals and materials science.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the picolinate group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H8N2O4 |
---|---|
Molecular Weight |
268.22 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) pyridine-2-carboxylate |
InChI |
InChI=1S/C14H8N2O4/c17-12-9-5-1-2-6-10(9)13(18)16(12)20-14(19)11-7-3-4-8-15-11/h1-8H |
InChI Key |
NFLHVIKPYCMUGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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